molecular formula C32H40N10O7 B12427626 Tetrazine-Ph-PEG5-Ph-tetrazine

Tetrazine-Ph-PEG5-Ph-tetrazine

Cat. No.: B12427626
M. Wt: 676.7 g/mol
InChI Key: SXHKTOQCADDAHB-UHFFFAOYSA-N
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Description

Tetrazine-Ph-PEG5-Ph-tetrazine is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazine-Ph-PEG5-Ph-tetrazine is synthesized through a series of chemical reactions involving the coupling of tetrazine groups with PEG linkers. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and requires careful control of reaction conditions to prevent hydrolysis of reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and reproducibility of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

Tetrazine-Ph-PEG5-Ph-tetrazine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA). This reaction is highly selective and efficient, making it ideal for bioconjugation and other applications .

Common Reagents and Conditions

The iEDDA reaction typically involves the use of trans-cyclooctene (TCO) as a reactant. The reaction is carried out under mild conditions, often at room temperature, and does not require any catalysts .

Major Products Formed

The major products formed from the iEDDA reaction of this compound are pyridazine derivatives. These products are often used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Tetrazine-Ph-PEG5-Ph-tetrazine has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapies.

    Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

Tetrazine-Ph-PEG5-Ph-tetrazine exerts its effects through the iEDDA reaction, where the tetrazine group reacts with TCO-containing molecules. This reaction forms a stable covalent bond, allowing for the precise modification of target molecules. In the context of PROTACs, this mechanism enables the selective degradation of target proteins by recruiting them to the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

    Tetrazine-PEG5-NHS ester: Another PEG-based PROTAC linker that also undergoes iEDDA reactions.

    1,2,4,5-Tetrazine derivatives: These compounds are used in various applications, including electronic devices and luminescent elements.

Uniqueness

Tetrazine-Ph-PEG5-Ph-tetrazine is unique due to its specific structure, which includes two tetrazine groups linked by a PEG chain. This structure provides enhanced solubility and flexibility, making it highly effective for use in PROTAC synthesis and other applications .

Properties

Molecular Formula

C32H40N10O7

Molecular Weight

676.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C32H40N10O7/c43-29(33-21-25-1-5-27(6-2-25)31-39-35-23-36-40-31)9-11-45-13-15-47-17-19-49-20-18-48-16-14-46-12-10-30(44)34-22-26-3-7-28(8-4-26)32-41-37-24-38-42-32/h1-8,23-24H,9-22H2,(H,33,43)(H,34,44)

InChI Key

SXHKTOQCADDAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)C4=NN=CN=N4

Origin of Product

United States

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